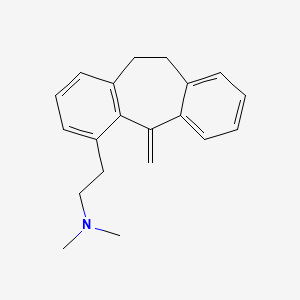

5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene-

Description

This compound belongs to the dibenzocycloheptene class, characterized by a seven-membered central ring fused with two benzene rings. The structure includes a 5-methylene group and a substituted ethylamine chain (N,N-dimethyl-4-ethylamine). Its derivatives are pharmacologically significant, particularly in central nervous system (CNS) therapeutics. For example, amitriptyline, a tricyclic antidepressant, shares structural motifs with this compound, differing in substituents and oxidation states (e.g., cyclopropyl vs. methylene groups) .

Properties

CAS No. |

36065-45-9 |

|---|---|

Molecular Formula |

C20H23N |

Molecular Weight |

277.4 g/mol |

IUPAC Name |

N,N-dimethyl-2-(2-methylidene-4-tricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaenyl)ethanamine |

InChI |

InChI=1S/C20H23N/c1-15-19-10-5-4-7-16(19)11-12-17-8-6-9-18(20(15)17)13-14-21(2)3/h4-10H,1,11-14H2,2-3H3 |

InChI Key |

MCNIVZWPLUFFNI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCC1=CC=CC2=C1C(=C)C3=CC=CC=C3CC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Procedures

Preparation of 10,11-Dihydro-5H-Dibenzo[a,d]cycloheptene Core

The starting material, 10,11-dihydro-5H-dibenzo[a,d]cycloheptene, can be synthesized by cyclization of appropriate biphenyl precursors or by reduction of dibenzocycloheptene ketones. For example, reduction of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-one with alkali metals in liquid ammonia or amine solvents yields the tetrahydro derivatives, which serve as key intermediates.

Halogenation and Formation of Leaving Groups

Hydroxyl groups on intermediates such as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ethanol are converted into better leaving groups (e.g., mesylates, tosylates, or halides) using reagents like methanesulfonyl chloride, thionyl chloride, or phosphorus oxychloride. This conversion facilitates subsequent nucleophilic substitution reactions.

Introduction of the Ethylamine Side Chain

A common method involves reaction of the halogenated intermediate with methylamine or dimethylamine nucleophiles. For instance, 5-(chloropropyl)-dibenzocycloheptatriene reacts with methylamine at low temperatures to afford protriptyline-like amines, which are structurally related to the target compound.

Formation of the Methylene Group at Position 5

The methylene group at position 5 can be introduced by elimination reactions from suitable precursors or by Wittig-type reactions involving aldehydes or ketones at that position, although specific detailed protocols for this exact transformation in the target compound are less commonly reported in the literature.

Research Outcomes and Data Tables

Yield and Purity Data

Summary of Key Preparation Steps

The preparation of 5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- involves a multi-step synthetic route starting from dibenzocycloheptene cores. Key methodologies include reduction to tetrahydro intermediates, conversion of hydroxyl groups into leaving groups, and nucleophilic substitution with methylamine derivatives to install the dimethylamine side chain. While the methylene group introduction is less explicitly detailed in the available literature, it is typically achieved by elimination or olefination techniques.

The processes are well-documented in various patents and chemical literature, providing reliable yields and high purity products, with purification achieved by crystallization and chromatographic techniques. The synthetic strategies reflect cost-effective, scalable, and reproducible methods suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5H-Dibenzo(a,d)cycloheptene-4-ethylamine, 10,11-dihydro-N,N-dimethyl-5-methylene- involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Core Ring Geometry and Bond Lengths

- C10-C11 Bond Variations: In non-dihydro analogues (e.g., 5H-dibenzo[b,f]azepine and 5H-dibenzo[a,d][7]annulene), the C10-C11 bond is a double bond, with lengths ranging from 1.345–1.352 Å . In 10,11-dihydro derivatives, this bond becomes a single bond, elongating to 1.529–1.544 Å .

- Planarity and Substituent Effects: The central ring's flexibility allows conformational changes from non-aromatic (flexible) to near-planar states. Substituents on the ethylamine chain (e.g., N,N-dimethyl groups) influence electron distribution but minimally affect C10-C11 bond lengths .

Electronic Structure and Aromaticity

- NLMO Orbital Analysis: In 5H-dibenzo[b,f]azepine, one double bond is highly localized (99.33% occupancy), while the second bond shows partial delocalization (94.09% localization), indicating mixed aromatic/non-aromatic character . For 5H-dibenzo[a,d][7]annulene, similar analysis reveals lower bond localization, suggesting reduced aromaticity compared to azepine derivatives .

Stability and Tautomerism

- Tautomeric Energy Differences :

- Computational studies (DFT-D3 B3LYP/6-311++G) show that the lowest-energy tautomer** of 5H-dibenzo[b,f]azepine is stabilized by ~2–3 kcal·mol⁻¹ compared to higher-energy forms. This stabilization arises from optimized lone-pair interactions on nitrogen .

- For 5H-dibenzo[a,d][7]annulene, energy differences between tautomers are smaller (~1 kcal·mol⁻¹), favoring structures with minimal ring strain .

Pharmacological Activity Comparisons

Antidepressant and Sedative Derivatives

- Amitriptyline Analogues: Substitution at the 5-position (e.g., cyclopropyl in amitriptyline vs. methylene in the target compound) modulates serotonin/norepinephrine reuptake inhibition . Halogenation (e.g., 1'-halo derivatives) enhances binding affinity but may increase toxicity .

- 10-(2-Substituted Aminoethyl) Derivatives: Alkylation of the ethylamine side chain (e.g., dimethylamine) improves CNS penetration and receptor selectivity. For example, 10-(2-dimethylaminoethyl)-10,11-dihydro-5-methylene derivatives exhibit potent antidepressant activity with reduced sedative effects compared to amitriptyline .

Structure-Activity Relationships (SAR)

| Compound | Key Substituents | Activity |

|---|---|---|

| Amitriptyline | 5-Cyclopropyl, N,N-dimethyl | Antidepressant, sedative |

| Target Compound | 5-Methylene, N,N-dimethyl | Moderate antidepressant activity |

| 10-(2-Dimethylaminoethyl) Derivative | 5-Methylene, 2-fluoro substitution | Enhanced selectivity, reduced toxicity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5H-Dibenzo(a,d)cycloheptene derivatives, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step organic reactions, such as Friedel-Crafts alkylation or cyclization of pre-functionalized aromatic precursors. For example, intermediates like 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (CAS 1210-35-1) are synthesized via ketone functionalization . Reaction optimization includes temperature control (e.g., room temperature for 18 hours in chloroform with triethylamine) and purification via column chromatography .

- Key Considerations : Monitor steric hindrance from the bicyclic structure and use spectroscopic methods (NMR, FT-IR) to confirm intermediate purity .

Q. What techniques are critical for structural characterization of this compound and its analogs?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., dihydro moieties at δ 2.5–3.5 ppm) and substituent effects on aromatic protons .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., C₁₈H₁₉N, exact mass 249.15 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve stereochemistry in derivatives like (5S,10R)-isomers .

- Safety Note : Use gloveboxes for air-sensitive intermediates due to reactive methylene groups .

Advanced Research Questions

Q. How can researchers address conflicting data in impurity profiling during pharmaceutical API synthesis?

- Methodology :

- HPLC-MS with Orthogonal Methods : Separate and identify impurities like dibenzosuberone (CAS 1210-35-1) and N-oxide derivatives using reversed-phase C18 columns and ion-pair chromatography .

- Quantitative Thresholds : Follow ICH guidelines (e.g., ≤0.15% for unspecified impurities) and validate methods per EP/USP standards .

Q. What strategies resolve contradictions in toxicity data for understudied polycyclic compounds?

- Methodology :

- In Silico Toxicology : Use tools like EPA’s CompTox Dashboard (DTXSID60454323) to predict endpoints such as mutagenicity or endocrine disruption .

- In Vitro Assays : Prioritize Ames tests or hepatocyte viability studies given the lack of empirical toxicity data .

- Reference Standards : Cross-validate results with structurally similar compounds (e.g., dibenzo[a,c]cycloheptene ) to infer hazard potential .

Q. How can molecular docking studies elucidate the pharmacological interactions of this compound?

- Methodology :

- Target Selection : Focus on receptors with hydrophobic binding pockets (e.g., serotonin or histamine receptors) due to the compound’s aromaticity .

- Software Tools : Use AutoDock Vina or Schrödinger Suite to model interactions with residues like Tyr473 in cyclooxygenase-2 .

Comparative Analysis of Structural Analogs

Methodological Resources

- Safety Protocols : Follow GHS/CLP guidelines (P261, P262) for handling unclassified but understudied compounds .

- Data Repositories : Access PubChem (CID 14451082) and EPA DSSTox (DTXSID60454323) for physicochemical properties .

- Theoretical Frameworks : Align studies with OECD guidelines for environmental risk assessment (e.g., eChemPortal) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.